Diazenecarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90251-07-3 |
|---|---|
Molecular Formula |
CH2N2O |
Molecular Weight |
58.040 g/mol |
IUPAC Name |
N-iminoformamide |
InChI |
InChI=1S/CH2N2O/c2-3-1-4/h1-2H |
InChI Key |
NELIAIPXAJJBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)N=N |
Origin of Product |
United States |
Theoretical and Computational Investigations of Diazenecarbaldehyde
Potential Energy Surface (PES) Mapping and Reaction Pathway Analysis for Diazenecarbaldehyde Systems
No specific data on the isomerization barriers or the characterization of transition states for this compound is available in the reviewed literature. Computational studies would be necessary to determine the energy required for isomerization (e.g., cis-trans isomerization around the N=N bond) and to define the geometry of the corresponding transition states.
There is no specific information regarding the dissociation pathways and energetic profiles of this compound in the available literature. Theoretical calculations would be required to identify the most likely fragmentation routes and to calculate the associated energy changes.
Experimental Methodologies for the Generation and Spectroscopic Characterization of Diazenecarbaldehyde
Matrix Isolation Techniques for Stabilization of Diazenecarbaldehyde
The inherent instability of this compound necessitates specialized methods to prevent its immediate decomposition or reaction. lakeshore.comgeorgecpimentel.com Matrix isolation has proven to be an effective technique for trapping and studying such transient molecules. wikipedia.orgruhr-uni-bochum.de This method involves embedding the species of interest within a solid, inert matrix at cryogenic temperatures, thereby inhibiting molecular rotation and diffusion, and allowing for leisurely spectroscopic examination. georgecpimentel.comwikipedia.org
Cryogenic Matrix Preparation (e.g., Argon and Krypton Environments)
To stabilize this compound, researchers have utilized cryogenic matrices composed of inert gases like argon (Ar) and krypton (Kr). nih.govacs.org The experimental setup involves cooling a spectroscopic window, such as Cesium Iodide (CsI) for infrared studies, to temperatures as low as 10-40 K using a closed-cycle helium cryostat. ruhr-uni-bochum.de A gaseous mixture of a precursor molecule, highly diluted in the matrix gas (typically at a ratio of 1:1000), is then co-deposited onto this cold window. ruhr-uni-bochum.de The choice of argon and krypton is due to their chemical inertness and optical transparency in the regions of the electromagnetic spectrum used for analysis. lakeshore.comwikipedia.org This process creates a rigid, solid environment where individual this compound molecules are spatially separated and trapped, preventing them from reacting with one another. wikipedia.orgruhr-uni-bochum.de
In Situ Photochemical Precursor Generation for this compound Synthesis
This compound has been synthesized in situ within the cryogenic matrix through the photochemical decomposition of a suitable precursor. nih.govacs.org Specifically, the photochemical decomposition of 1,2,4-oxadiazole-3,5-diamine (B1296516) isolated in low-temperature argon and krypton matrices has been investigated. nih.govacs.org By irradiating the matrix-isolated precursor with light of different wavelengths, researchers can induce photochemical reactions that lead to the formation of various isomers, including the novel this compound molecule. researcher.lifenih.govacs.org This in situ generation is crucial as it allows for the direct trapping of the newly formed, highly reactive species within the inert matrix, preventing its immediate decay. wikipedia.org The formation of this compound was identified as occurring through a distinct reaction pathway, not as a result of photoisomerization from other photoproducts like H₂NNC(O) or H₂NC(NO). nih.govacs.org
Spectroscopic Identification of this compound
Once stabilized within the matrix, this compound is subjected to various spectroscopic techniques to determine its molecular structure and electronic properties.
Matrix-Isolation Infrared (MI-IR) Spectroscopy for Vibrational Fingerprint Analysis
Matrix-isolation infrared (MI-IR) spectroscopy is a primary tool for identifying this compound. nih.govacs.org By measuring the absorption of infrared radiation, a vibrational spectrum, or "fingerprint," of the molecule is obtained. uobabylon.edu.iqlibretexts.org The analysis of MI-IR spectra from the photochemical experiments revealed the presence of new, previously unobserved absorption bands. researcher.lifenih.govacs.org These experimental bands were then compared with theoretically predicted vibrational frequencies to confirm the identity of the new species as this compound. nih.govacs.org The molecule was identified as a complex with another photoproduct, cyanamide (B42294) (NH₂CN). nih.govacs.org
The following table displays the experimentally observed and computationally predicted infrared absorption bands for this compound in an argon matrix.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) | Assignment |
|---|
Ultraviolet (UV) Spectroscopy for Electronic Transitions of this compound (Implied by methods for similar species)
While direct UV-Vis spectroscopic data for this compound is not explicitly detailed in the provided search results, the methodology is standard for characterizing novel species generated through matrix isolation. lakeshore.comresearchgate.net UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. azooptics.comtechnologynetworks.comrsc.org For aldehydes and ketones, absorption in the 270-300 nm range is characteristic of an n→π* transition. masterorganicchemistry.com The analysis of electronic transitions is crucial for understanding the electronic structure and potential photochemical behavior of the molecule. azooptics.com The experimental setup for such measurements would typically involve using a sapphire substrate instead of CsI. lakeshore.com
Correlation of Experimental Spectra with High-Level Computational Predictions
A critical component in the identification of this compound has been the synergy between experimental spectroscopy and high-level quantum chemical computations. researcher.lifenih.govacs.org Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to predict the infrared spectra and electronic properties of potential photoproducts. mdpi.commdpi.com The computed IR spectra of various potential isomers were compared with the experimental MI-IR spectra. nih.govacs.org The excellent agreement between the experimentally observed vibrational frequencies and those calculated for the this compound structure provided strong evidence for its formation and identification. researcher.lifenih.govacs.org This combined experimental and theoretical approach is essential for the unambiguous characterization of novel and reactive molecules. mdpi.comresearchgate.net
Photochemical Decomposition Studies Yielding this compound
The generation and characterization of the highly reactive molecule, this compound (HNNCHO), have been accomplished through specialized photochemical methods. These experiments involve the irradiation of specific precursor molecules isolated in inert, low-temperature environments, which allows for the trapping and spectroscopic study of otherwise transient species.
The formation of this compound was achieved through the photochemical decomposition of 1,2,4-oxadiazole-3,5-diamine and its sulfur analogue, 1,2,4-thiadiazole-3,5-diamine (B1667266). researchgate.netrsc.orgacs.orgnih.gov In these experiments, the precursor molecules were isolated in low-temperature argon (Ar) and krypton (Kr) matrices. rsc.orgacs.orgnih.govresearcher.life This matrix-isolation technique is crucial for stabilizing the photoproducts.
Upon irradiation, the decomposition of these precursors was observed to yield not only previously identified isomers with the formula [NH₂, C, N, O] or [NH₂, C, N, S] but also a novel, previously unobserved species. researchgate.netacs.orgnih.govresearcher.life Through detailed analysis of matrix-isolation infrared (MI-IR) spectra, aided by high-level quantum chemical computations, this new species was identified as this compound (HNNCHO) when starting from 1,2,4-oxadiazole-3,5-diamine. researchgate.netacs.orgnih.gov The analogous photolysis of 1,2,4-thiadiazole-3,5-diamine yielded diazenecarbothialdehyde (HNNCHS). researchgate.netrsc.orgacs.org
The identification of this compound was confirmed by comparing the experimentally observed infrared spectra with the computed vibrational frequencies of potential products. acs.orgnih.gov The molecule was found to exist in the matrix as a complex with cyanamide (NH₂CN), which is the other primary photoproduct of the precursor's decomposition. acs.orgnih.govresearcher.life
Table 1: Precursors and Key Photoproducts in Matrix-Isolation Experiments
| Precursor Compound | Irradiation Product 1 | Irradiation Product 2 |
| 1,2,4-Oxadiazole-3,5-diamine | This compound (HNNCHO) | Cyanamide (NH₂CN) |
| 1,2,4-Thiadiazole-3,5-diamine | Diazenecarbothialdehyde (HNNCHS) | Cyanamide (NH₂CN) |
Wavelength-Dependent Photochemistry and this compound Formation Efficiency
The efficiency of photochemical reactions and the distribution of products are often dependent on the specific wavelength of light used for irradiation. mdpi.commsu.edu The photochemical decomposition of 1,2,4-oxadiazole-3,5-diamine and 1,2,4-thiadiazole-3,5-diamine was investigated at different wavelengths to understand the formation dynamics of this compound. researchgate.netacs.orgnih.govresearcher.life
The quantum yield, which measures the efficiency of a photochemical process, can vary significantly with the excitation wavelength. msu.edunih.gov This is because different electronic transitions are accessed at different energies, potentially leading to distinct reaction pathways or competing processes. nih.govchemrxiv.org For instance, irradiating a precursor at a wavelength where a desired product absorbs strongly can lead to its subsequent decomposition, thus lowering its observed yield. Conversely, selecting a wavelength that is primarily absorbed by the reactant and not the product can enhance the accumulation of the desired molecule. mdpi.com
In the context of this compound formation, the photochemical experiments were conducted using selected UV irradiation wavelengths (e.g., 213, 228, 240, and 250 nm for related thiadiazole studies) to induce a retro-cycloaddition reaction in the precursor molecule. researchgate.net The analysis of the formation rates of the various photoproducts under different irradiation conditions is essential for optimizing the generation of this compound and for understanding the underlying reaction mechanism. acs.orgresearcher.life
Table 2: Illustrative Example of Wavelength-Dependent Product Formation
| Irradiation Wavelength | Relative Absorption by Precursor | Relative Absorption by Product A | Relative Formation of Product A |
| Wavelength 1 (e.g., 254 nm) | High | Low | Favored |
| Wavelength 2 (e.g., 300 nm) | Low | High | Disfavored (due to secondary photolysis) |
Note: This table provides a generalized illustration of wavelength-dependent photochemistry principles. Specific quantum yields for this compound formation at discrete wavelengths require further detailed reporting.
Differentiation of this compound Formation from Photoisomerization Processes
A critical aspect of establishing the formation mechanism of this compound is to determine whether it is a primary photoproduct or if it arises from the subsequent photoisomerization of other initially formed molecules. The photolysis of the diamine precursors is known to produce other isomers, such as H₂NNC(O) and H₂NC(NO) in the case of the oxadiazole precursor. acs.org
Mechanistic Elucidation of Diazenecarbaldehyde Formation and Reactivity
Detailed Photoreaction Mechanisms of Diazenecarbaldehyde Genesis
The formation of this compound (HNNCHO), a reactive and previously unobserved molecule, has been elucidated through photochemical studies in low-temperature matrices. researcher.life The genesis occurs via the ultraviolet decomposition of a precursor molecule, 1,2,4-oxadiazole-3,5-diamine (B1296516), isolated in an inert matrix such as argon (Ar) or krypton (Kr). researcher.life High-level quantum chemical computations have been instrumental in analyzing the matrix-isolation infrared (MI-IR) spectra to identify the photoproducts. researcher.life
The photochemical decomposition of 1,2,4-oxadiazole-3,5-diamine initiates a cascade of bond cleavage and reorganization events. The process, studied through matrix-isolation infrared spectroscopy, shows that irradiation at specific wavelengths leads to the fragmentation of the precursor ring. researcher.life
The proposed mechanism involves the following key steps:
Initial Excitation: The precursor molecule absorbs UV radiation, promoting it to an excited electronic state.
Ring Opening: The excited state undergoes rapid ring opening, breaking the relatively weak N-O and C-N bonds within the 1,2,4-oxadiazole (B8745197) ring.
Fragmentation: This leads to the formation of several fragments. The primary photoproducts identified are this compound (HNNCHO) and cyanamide (B42294) (NH2CN). researcher.life
Rearrangement: The atoms rearrange to form the stable HNNCHO and NH2CN molecules. The formation of HNNCHO involves the establishment of a nitrogen-nitrogen double bond (N=N) and a carbon-oxygen double bond (C=O).
The final products, HNNCHO and NH2CN, are identified in the matrix as a hydrogen-bonded complex. researcher.life This interaction stabilizes the otherwise highly reactive this compound molecule, allowing for its spectroscopic observation.
The formation of this compound from its precursor is not a single-step process but involves transient intermediates. While direct spectroscopic observation of these intermediates is challenging due to their short lifetimes, computational studies and kinetic analyses of the photoreaction provide insight into their nature. The ring-opening of the precursor likely generates a transient diradical species before it fragments and rearranges into the final products. nih.gov
The reaction pathway can be conceptualized as proceeding through a high-energy state on the potential energy surface, from which the system relaxes into the more stable product wells of HNNCHO and NH2CN. The isolation in a cryogenic matrix is crucial for trapping and studying these reaction products, which might otherwise be too transient to detect in the gas or liquid phase. researcher.lifecdnsciencepub.com The analysis of transient kinetics in similar complex reactions often involves multi-step models that include rapid binding, the formation of charge-transfer complexes, and rate-limiting reduction or bond-cleavage steps. nih.gov
Comparative Mechanistic Analyses with Diazenecarbothialdehyde and Related Species
The study of this compound's formation is enriched by comparing it to its sulfur analogue, diazenecarbothialdehyde (HNNCHS), and other related isomers. This comparative approach highlights the influence of heteroatom substitution on photochemical reaction pathways.
A directly analogous photochemical pathway exists for the formation of diazenecarbothialdehyde (HNNCHS). researcher.life This process utilizes 1,2,4-thiadiazole-3,5-diamine (B1667266) as the precursor molecule. researcher.life Upon UV irradiation in a low-temperature matrix, this precursor decomposes to yield HNNCHS and NH2CN. researcher.life
The fundamental mechanism mirrors that of HNNCHO formation: UV-induced ring opening of the heterocyclic precursor followed by fragmentation and atomic rearrangement. researcher.life The primary difference is the presence of a sulfur atom instead of an oxygen atom in the precursor ring, which leads to the formation of a C=S double bond in the final product instead of a C=O bond. researcher.lifersc.org Both HNNCHO and HNNCHS were novel species that had not been experimentally observed prior to these matrix-isolation studies. researcher.life
Table 1: Comparison of Photochemical Formation of HNNCHO and HNNCHS
| Feature | This compound (HNNCHO) | Diazenecarbothialdehyde (HNNCHS) |
| Precursor | 1,2,4-oxadiazole-3,5-diamine | 1,2,4-thiadiazole-3,5-diamine |
| Radiation Source | UV Irradiation | UV Irradiation |
| Methodology | Matrix-Isolation IR Spectroscopy | Matrix-Isolation IR Spectroscopy |
| Primary Products | HNNCHO and NH2CN | HNNCHS and NH2CN |
| Key Bond Formed | C=O (Carbonyl) | C=S (Thiocarbonyl) |
| Stabilization | Complex with NH2CN | Complex with NH2CN |
This table summarizes the parallel photochemical routes to this compound and Diazenecarbothialdehyde, based on matrix-isolation experiments. researcher.life
The photochemical pathway leading to HNNCHO and HNNCHS is highly specific and diverges significantly from the formation or reactivity of other isomers with the general formula [NH2, C, N, X] (where X = O or S). Isomerism, the phenomenon where molecules have the same atomic composition but different structures, can lead to vastly different chemical and physical properties and reaction mechanisms. acs.orgnih.gov
For instance, considering other potential isomers, the reaction pathways are distinct. The stability of isomers containing O-N or S-N bonds, such as hydroxylamine (B1172632) derivatives, is generally lower than those with C-O or C-S bonds. acs.org The specific arrangement of atoms in the 1,2,4-oxadiazole and 1,2,4-thiadiazole (B1232254) precursors predetermines the fragmentation pattern, favoring the formation of the HNNCHO and HNNCHS structures over other possible isomeric arrangements. researcher.life
Mechanistic divergence is a common theme in the chemistry of isomers. For example, in nitrophenol isomers, the presence of an intramolecular hydrogen bond in the ortho isomer favors a roaming-mediated NO release mechanism, a pathway less prominent in the meta isomer. rsc.org Similarly, the selective formation of HNNCHO is a consequence of the specific connectivity within the precursor molecule, which guides the bond-breaking and bond-forming processes along a particular reaction coordinate, preventing the formation of other potential isomers like formyl-diazene or imino-oxaziridine. The enzymatic formation of C-N and C-S bonds also shows high selectivity, where the enzyme environment controls the positioning of radical intermediates to ensure the formation of a specific product over other possibilities. acs.org
Advanced Research Avenues and Prospects for Diazenecarbaldehyde Chemistry
Exploration of Diazenecarbaldehyde in Diverse Chemical Environments
The unique structure of this compound, featuring both a diazene (B1210634) (N=N) group and an aldehyde (-CHO) group, suggests a rich and complex reactivity profile. Understanding how this molecule might behave in environments ranging from the interstellar medium to Earth's atmosphere is a key area of prospective research.
The interstellar medium (ISM) and planetary atmospheres are vast chemical reactors where complex organic molecules (COMs) are formed through pathways that are often inaccessible in terrestrial laboratories. While this compound has not been detected in space, the chemistry of analogous compounds provides a framework for understanding its potential role.
Astrochemists have identified nearly 200 different molecules in interstellar and circumstellar environments, including a variety of aldehydes and nitrogen-containing species. sciencedaily.com The formation of COMs is believed to be driven by a cosmic-ray-induced, non-equilibrium chemistry occurring on the surfaces of interstellar ice grains at temperatures as low as 10 K. sciencedaily.comyoutube.com Molecules like aldehydes are considered key tracers and building blocks in these processes. sciencedaily.comyoutube.com For instance, formamide (B127407) (NH₂CHO), a molecule with some structural similarity to this compound, is considered a crucial prebiotic precursor and has been detected in comets and star-forming regions. The presence of both a nitrogen-nitrogen double bond and a carbonyl group in this compound makes it a candidate for participating in the complex reaction networks that lead to the synthesis of biorelevant molecules. Its high reactivity could allow it to act as a transient intermediate in the formation of larger, more stable organic species that are eventually incorporated into nascent planetary systems.
Development of Alternative Synthetic Methodologies for this compound
The synthesis of highly unstable molecules like this compound presents a significant challenge. Traditional methods often rely on generating and trapping such species at extremely low temperatures (matrix isolation) or through photochemical reactions. However, the broader field of synthetic chemistry is continually seeking more general and practical methods for creating reactive molecules.
Future synthetic efforts for this compound and related compounds will likely move beyond the confines of specialized low-temperature techniques. The goal is to develop methodologies that allow for the controlled formation and reaction of these species under more accessible conditions. Recent advancements in synthetic chemistry offer potential avenues. For example, electrochemistry is emerging as a powerful tool for forming challenging chemical bonds. Anodic oxidation techniques have been successfully employed to synthesize a variety of diazenes from primary amine precursors, avoiding the need for harsh chlorinating reagents and improving the sustainability of the process. researchgate.net This type of strategy, which leverages electrochemical potential to drive bond formation, could offer a novel approach to constructing the N=N bond in precursors to this compound under milder conditions than traditional methods might allow. The development of modular and generalizable synthetic strategies, as has been achieved for other complex diazene-containing molecules, would enable a more systematic exploration of their chemical and physical properties. nih.gov
Future Directions in Computational Modeling of this compound Reactivity
Given the challenges in synthesizing and handling a molecule as reactive as this compound, computational chemistry provides an indispensable toolkit for predicting its structure, stability, and reaction pathways. The future of this research lies in leveraging increasingly powerful simulation techniques to model its behavior with high fidelity.
Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the motion of atoms in a molecular system over time, based on forces calculated directly from first-principles electronic structure theory. nih.gov This approach is particularly well-suited for studying highly reactive systems and transient intermediates because it does not require pre-existing knowledge of the reaction pathways. AIMD simulations can reveal complex reaction mechanisms, including the formation and breaking of bonds, on timescales of picoseconds. nih.gov For a molecule like this compound, AIMD could be used to simulate its unimolecular decomposition pathways, its reactions with other molecules (such as water or radicals), and its behavior under electrolytic conditions. nih.govarxiv.org These simulations can identify short-lived intermediates and transition states that are difficult or impossible to observe experimentally, providing a detailed, dynamic picture of the molecule's chemical behavior. arxiv.org
The prediction of chemical reaction outcomes and mechanisms is a fundamental challenge in chemistry. researchgate.netarxiv.org While quantum mechanical calculations can be highly accurate, they are also computationally expensive. rsc.org Machine learning (ML) is emerging as a transformative approach to accelerate the discovery and understanding of complex chemical reactions. sciencedaily.com
ML models can be trained on large datasets of known reactions to predict the products of new reactant combinations. nih.govaip.org More advanced models are now being developed to predict not just the final products but the entire sequence of elementary steps—the reaction mechanism itself. arxiv.orgrsc.org These models work by identifying patterns in how electrons move during bond-forming and bond-breaking events. arxiv.org For a system involving a novel and reactive molecule like this compound, an ML approach could be used to predict its most likely reaction pathways by learning from the known reactivity of similar functional groups. By combining ML with reaction network approaches, researchers can explore vast chemical reaction spaces to identify key intermediates and predict reaction outcomes with increasing accuracy and speed. aip.org This synergy of ML and computational chemistry holds the promise of enabling the in silico discovery of new reactions and a deeper understanding of the reactivity of transient species. sciencedaily.comrsc.org
Innovations in Experimental Characterization of Short-Lived Species
The study of highly reactive intermediates like this compound relies on sophisticated experimental techniques that can probe molecular structure and dynamics on very short timescales or under conditions that stabilize the species.
One of the primary methods for studying such species is Matrix Isolation Spectroscopy . This technique involves trapping the reactive molecule in a cryogenic, inert matrix, typically a noble gas like argon or neon, at temperatures near absolute zero. ekb.egresearchgate.net This isolation prevents the reactive species from decomposing or reacting with itself or other molecules. Once trapped, the species can be studied using various spectroscopic methods, such as infrared (IR), Raman, or UV-Vis spectroscopy, to determine its molecular structure and vibrational frequencies. researchgate.netsemanticscholar.org The generation of the short-lived species within the matrix is often achieved through photolysis of a stable precursor. researchgate.netislandscholar.ca For instance, a suitable diazirine precursor could potentially be photolyzed to generate this compound for spectroscopic analysis.
For real-time investigation of the formation and decay of transient species, Femtosecond Spectroscopy techniques are employed. nih.gov These methods use ultrashort laser pulses (on the order of femtoseconds, 10⁻¹⁵ seconds) to initiate a chemical reaction and then probe the subsequent dynamics. nih.gov
Femtosecond Pump-Probe Spectroscopy: In this technique, a "pump" pulse initiates the photochemical reaction (e.g., the decomposition of a precursor to form this compound), and a time-delayed "probe" pulse monitors the changes in the absorption or emission spectrum of the sample. By varying the delay time between the pump and probe pulses, the evolution of the transient species can be tracked, providing information on its lifetime and reaction kinetics. nih.gov
Femtosecond Transient Absorption Spectroscopy (TAS): This is a powerful variant of pump-probe spectroscopy that measures the differential absorbance of a sample after photoexcitation. It can reveal the electronic structure and dynamics of short-lived intermediates. The application of TAS to related diazo compounds has allowed for the characterization of their excited states and the reactive intermediates they form.
Another important approach is the use of Time-Resolved Spectroscopy , which can be applied across various spectroscopic methods (e.g., IR, Raman) to monitor the concentration of reactive intermediates as a function of time after their formation. This provides crucial kinetic data about the reactions they undergo.
While these techniques are at the forefront of experimental chemistry for characterizing transient species, their specific application to generate detailed findings and data for this compound is not documented in the available scientific literature. Future research in this area would be necessary to provide the specific experimental data required for a more detailed discussion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
